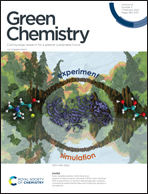Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets†
Green Chemistry Pub Date: 2021-05-21 DOI: 10.1039/D1GC01349A
Abstract
Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions. Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides, however, the complicated preparation process seriously restricts the large-scale application of nanopesticides in the agricultural field. In this work, taking 2-(2,4-dichlorophenoxy) acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) as model herbicides, herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were facilely fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas. The obtained herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5). The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides. The release rates of 2,4-D@HTlcs were in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion. The leaching experiments performed in two agricultural topsoils collected from Beijing and Yunnan province and a grassland soil from Neimenggu province all demonstrated that the developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil. Additionally, 2,4-D@HTlcs exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt. This study provides a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously.

Recommended Literature
- [1] A non-linear phenomenon observed in the photochromic crystals of a rhodium dithionite complex with n-propyl moieties†
- [2] Bactericidal urea crown ethers target phosphatidylethanolamine membrane lipids†
- [3] Single-cell protein production by Pleurotus ostreatus in submerged fermentation†
- [4] Pd/C-catalyzed direct formylation of aromatic iodides to aryl aldehydes using carbon dioxide as a C1 resource†
- [5] Understanding the Raman enhancement of carbon nanohorns labelled with organic dyes†
- [6] pH-Controlled enantioselectivity switching of irregular photodimers in photocyclodimerization of 2-anthracenecarboxylic acid mediated with β-cyclodextrin derivatives†
- [7] Pseudo-woollen fabrics
- [8] Paramagnetic transition metal complexes with a redox-active ligand: M(hfac)2(EDO-EDT-TTF-py)n; [M = CuII, n = 1, 2; M = MnII, n = 2]†
- [9] Degradation of tetrabromobisphenol A (TBBA) with calcium hydroxide: a thermo-kinetic analysis†
- [10] Functionalized self-assembling peptide RADKPS hydrogels promote regenerative repair of degenerated intervertebral discs

Journal Name:Green Chemistry
Research Products
-
CAS no.: 156779-05-4
-
CAS no.: 16096-33-6
-
CAS no.: 165253-31-6









